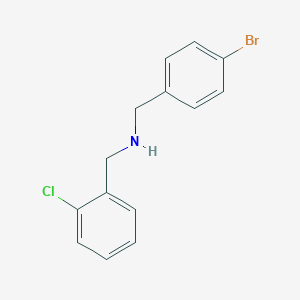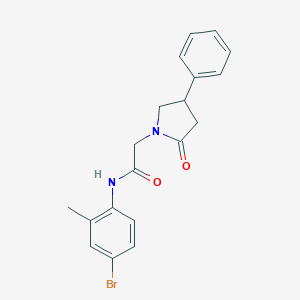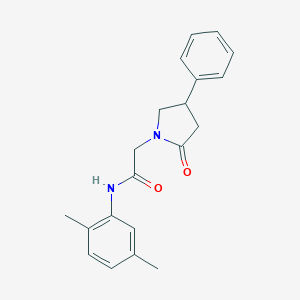
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide), also known as BDCMT, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicine, agriculture, and materials science. BDCMT is a member of the group of molecules known as carbamothioyls, which are characterized by the presence of a carbonyl and a thiol group in the same molecule. BDCMT has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for further research.
作用機序
The mechanism of action of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is not fully understood, but it is thought to involve the interaction of the carbamothioyl group with biological systems. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to bind to proteins and other biomolecules, altering their function and leading to a variety of biological effects. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) inhibits the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been shown to inhibit the growth of cancer cells, although the mechanism of this effect is not fully understood. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have low toxicity in vitro, indicating that it may be a safe candidate for further research.
実験室実験の利点と制限
One advantage of using N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) in lab experiments is that it is relatively easy to synthesize and can be obtained in high purity. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is also stable under a variety of conditions, making it a versatile compound for use in a variety of experiments. One limitation of using N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in complex biological systems.
将来の方向性
There are many potential future directions for research on N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide). In medicine, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as an antibiotic or anticancer agent. In agriculture, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a pesticide. In materials science, further studies could investigate the potential use of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a polymer additive. Additionally, further studies could investigate the mechanism of action of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) and its effects on complex biological systems.
合成法
The synthesis of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) involves the reaction of 1,4-phenylenediamine with 2,2-dimethylpropanoyl chloride and thiourea in the presence of a base. The reaction proceeds via a series of intermediate steps, ultimately resulting in the formation of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) as a white crystalline solid. The synthesis of N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential applications in a variety of scientific fields. In medicine, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential use as a pesticide, as it has been shown to be effective against a variety of pests. In materials science, N,N'-(benzene-1,4-diyldicarbamothioyl)bis(2,2-dimethylpropanamide) has been studied for its potential use as a polymer additive, as it has been shown to improve the mechanical properties of polymers.
特性
分子式 |
C18H26N4O2S2 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC名 |
N-[[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H26N4O2S2/c1-17(2,3)13(23)21-15(25)19-11-7-9-12(10-8-11)20-16(26)22-14(24)18(4,5)6/h7-10H,1-6H3,(H2,19,21,23,25)(H2,20,22,24,26) |
InChIキー |
IAEMROZUJKDTAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)


![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-1-(2-hydroxyethyl)-5-[(4-iodophenyl)hydrazinylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283586.png)
![(5Z)-5-[(3-chloro-2-methylphenyl)hydrazinylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283588.png)


![N-[3-bromo-5-methoxy-4-(2-thienylmethoxy)benzyl]-N-butylamine](/img/structure/B283595.png)